

Application Notes and Protocols: RGX-104 in Preclinical Cancer Models

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Compound of Interest

Compound Name: RGX-104

Cat. No.: B1679319

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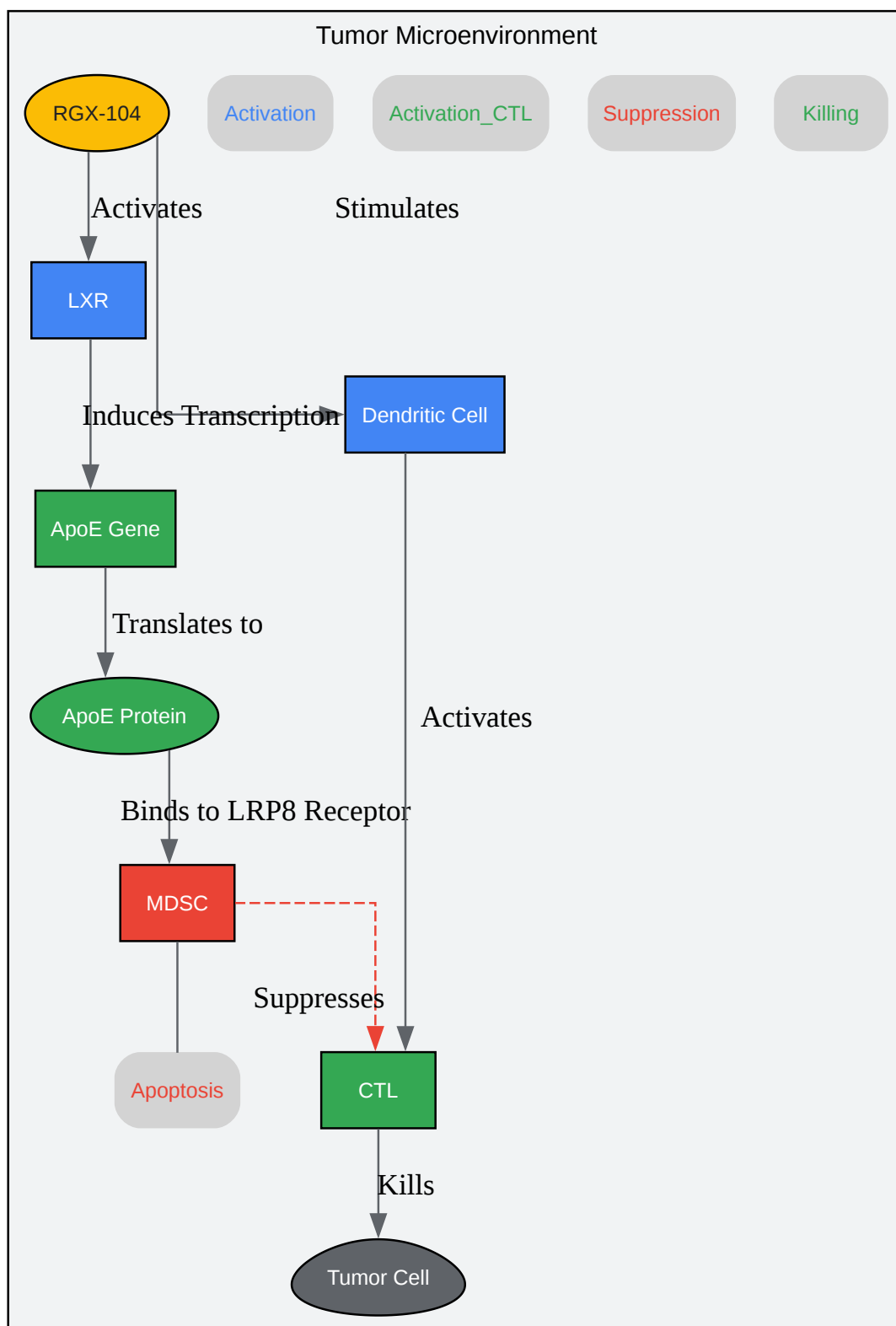
For Researchers, Scientists, and Drug Development Professionals

Introduction

RGX-104, also known as Abequolixron, is an orally bioavailable, small-molecule agonist of the Liver X Receptor (LXR).[1][2][3] As a first-in-class immunotherapy agent, **RGX-104** modulates the tumor microenvironment by activating the LXR/Apolipoprotein E (ApoE) pathway.[2][4][5] This activation leads to a cascade of anti-tumor effects, primarily driven by the depletion of myeloid-derived suppressor cells (MDSCs) and the stimulation of dendritic cells (DCs), ultimately unleashing a potent anti-tumor T-cell response.[2][4][5][6] Preclinical studies have demonstrated the efficacy of **RGX-104** in a variety of cancer models, both as a monotherapy and in combination with other immunotherapies, such as anti-PD-1 antibodies.[1][2][7] These application notes provide a detailed overview of the dosage, administration, and experimental protocols for the use of **RGX-104** in preclinical cancer models.

Mechanism of Action: The LXR/ApoE Pathway

RGX-104 exerts its anti-tumor effects by targeting the LXR signaling pathway. Upon activation by **RGX-104**, LXR, a nuclear receptor, induces the transcription of its target gene, Apolipoprotein E (ApoE).[2][4] The secreted ApoE then binds to its receptor, LRP8, on the surface of MDSCs, inducing their apoptosis.[2] The reduction in immunosuppressive MDSCs, coupled with the activation of dendritic cells, fosters a tumor microenvironment that is more permissive to an effective anti-tumor immune response mediated by cytotoxic T-lymphocytes (CTLs).[2][5][6]



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Figure 1: RGX-104 Signaling Pathway.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies of **RGX-104**.

Table 1: RGX-104 Monotherapy in Syngeneic Mouse Models

Cancer Model	Mouse Strain	RGX-104 Dosage	Administration Route	Treatment Duration	Outcome	Reference
B16F10 Melanoma	C57BL/6	100 mg/kg/day	Oral (in chow)	Started when tumors were 40-50 mm ³	Significant tumor growth suppression	[2]
Lewis Lung Carcinoma (LLC)	C57BL/6	100 mg/kg/day	Oral (in chow)	Not specified	Significant tumor growth suppression	[1] [7]
CT26 Colon Carcinoma	BALB/c	100 mg/kg/day	Oral (in chow)	Not specified	Significant antitumor activity	[1] [7]
SKOV3 Ovarian Cancer	NOD SCID or RAG	100 mg/kg/day	Oral	Approx. 60 days	Robustly suppressed tumor growth	

Table 2: RGX-104 Combination Therapy with Anti-PD-1 in Syngeneic Mouse Models

Cancer Model	Mouse Strain	RGX-104 Dosage	Anti-PD-1 Dosage	Administration Route	Outcome	Reference
Lewis Lung Carcinoma (LLC)	C57BL/6	100 mg/kg/day	Not specified	Oral (RGX-104)	Synergistic anti-tumor activity compared to either agent alone.	[1] [2] [7]
B16F10 Melanoma	C57BL/6	50 mg/kg/day	Not specified	Oral (RGX-104)	Enhanced anti-tumor activity compared to anti-PD-1 alone.	[2] [7]

Table 3: Pharmacodynamic Effects of RGX-104 in Preclinical Models

Effect	Cancer Model	RGX-104 Dosage	Result	Reference
MDSC Depletion	B16F10 Melanoma	100 mg/kg/day	Significant reduction of granulocytic and monocytic MDSCs in tumors.	[2]
Dendritic Cell Activation	CT26.LmC	Not specified	Increased numbers of activated DCs in tumor-draining lymph nodes.	
T-Cell Activation	B16F10 Melanoma	100 mg/kg/day	Increased tumor-infiltrating activated CD8+ and CD4+ T-cells.	[2]

Experimental Protocols

Protocol 1: Evaluation of RGX-104 Monotherapy in a Syngeneic B16F10 Melanoma Model

1. Cell Culture:

- Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- Harvest cells at 80-90% confluency using trypsin-EDTA. Wash with sterile PBS and resuspend in sterile PBS or saline for injection.

2. Tumor Implantation:

- Use 6-8 week old female C57BL/6 mice.
- Subcutaneously inject 1×10^5 to 5×10^5 B16F10 cells in a volume of 100-200 μL into the flank of each mouse.

3. Dosing and Administration:

- Prepare **RGX-104** formulated chow at a concentration that delivers 100 mg/kg/day based on average daily food consumption.
- Alternatively, prepare a formulation of **RGX-104** in a vehicle such as 0.5% methylcellulose or a solution of DMSO and corn oil for oral gavage.
- Once tumors reach a palpable size (e.g., 40-50 mm^3), randomize mice into treatment and control groups.
- Administer **RGX-104** or vehicle control daily.

4. Monitoring and Endpoints:

- Measure tumor volume 2-3 times per week using calipers (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
- Monitor body weight and general health of the mice.
- At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize mice and excise tumors for weight measurement and further analysis (e.g., flow cytometry, immunohistochemistry).

Protocol 2: Evaluation of RGX-104 in Combination with Anti-PD-1 in a Syngeneic Lewis Lung Carcinoma (LLC) Model

1. Cell Culture:

- Culture LLC cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO_2 .

- Prepare cells for injection as described in Protocol 1.

2. Tumor Implantation:

- Use 6-8 week old female C57BL/6 mice.
- Subcutaneously inject 5×10^5 to 1×10^6 LLC cells in a volume of 100-200 μL into the flank.

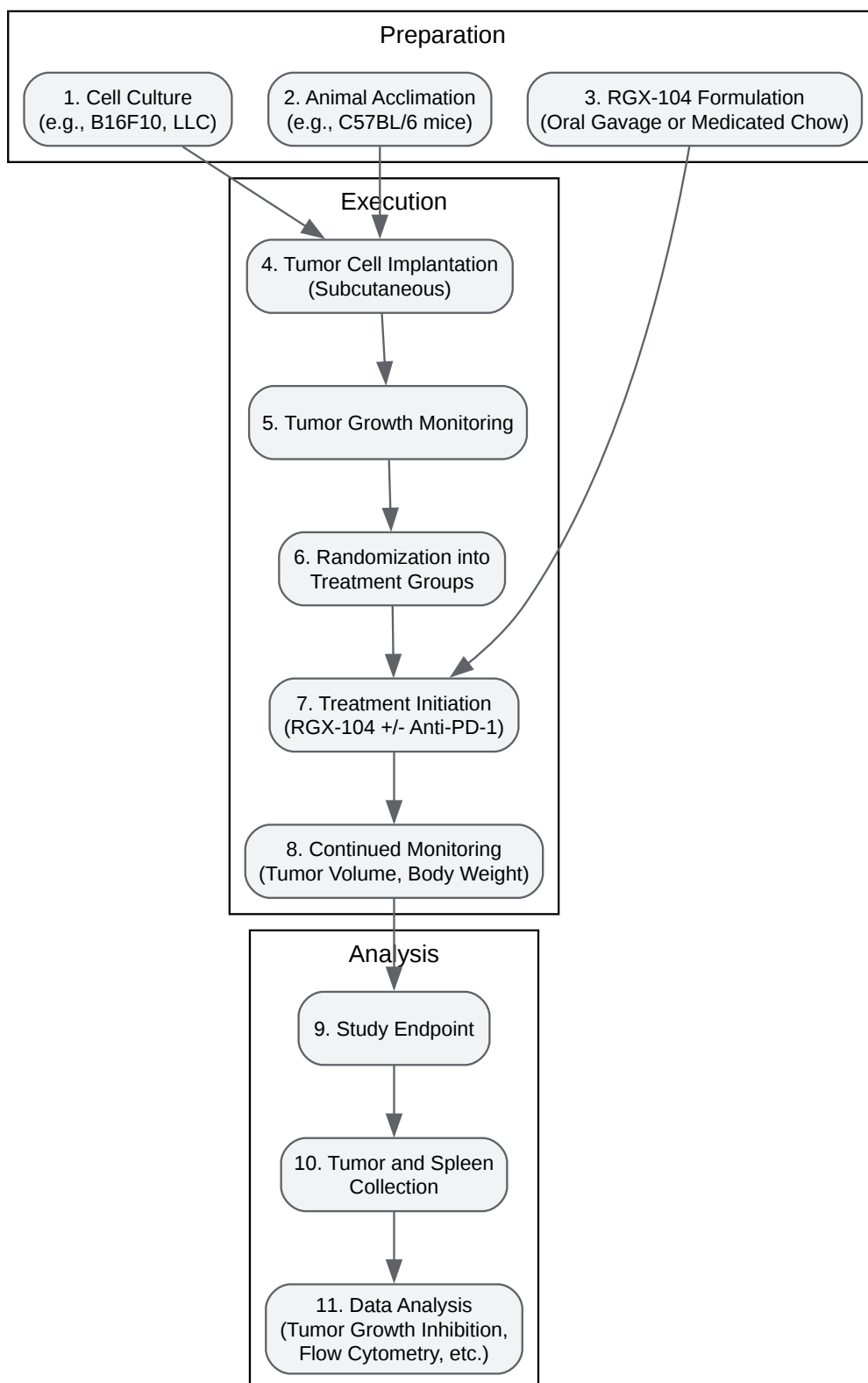
3. Dosing and Administration:

- When tumors reach a palpable size, randomize mice into four groups: Vehicle control, **RGX-104** alone, anti-PD-1 antibody alone, and **RGX-104** + anti-PD-1.
- Administer **RGX-104** orally at 100 mg/kg/day as described in Protocol 1.
- Administer anti-PD-1 antibody (or isotype control) via intraperitoneal injection at a typical dose of 100-250 μg per mouse, 2-3 times per week.

4. Monitoring and Endpoints:

- Monitor tumor volume, body weight, and animal health as described in Protocol 1.
- At the study endpoint, collect tumors and spleens for immunological analysis, such as flow cytometric quantification of MDSCs, T-cells, and dendritic cells.

Visualization of Experimental Workflow



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